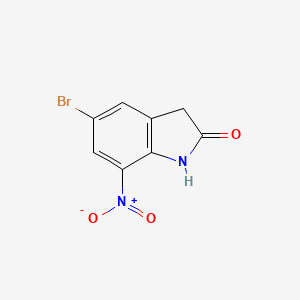

5-Bromo-7-nitro-indolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O3 |

|---|---|

Molecular Weight |

257.04 g/mol |

IUPAC Name |

5-bromo-7-nitro-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C8H5BrN2O3/c9-5-1-4-2-7(12)10-8(4)6(3-5)11(13)14/h1,3H,2H2,(H,10,12) |

InChI Key |

BLIJPVOBYPDTRV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Br)[N+](=O)[O-])NC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 7 Nitro Indolin 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Indolin-2-one Core

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comub.eduyoutube.com For 5-Bromo-7-nitro-indolin-2-one, several strategic disconnections can be envisioned, primarily focusing on the formation of the heterocyclic ring and the introduction of the aromatic substituents.

Two primary retrosynthetic pathways can be proposed:

Pathway A: Late-Stage Functionalization. This approach involves disconnecting the carbon-halogen and carbon-nitrogen bonds of the substituents on the aromatic ring. The synthesis begins with the pre-formed indolin-2-one core, which is then sequentially functionalized. This strategy relies on the availability of highly regioselective bromination and nitration methods that can operate on the indolin-2-one scaffold. The key challenge lies in controlling the position of substitution, as the directing effects of the amide group and the first-introduced substituent must be carefully managed.

Pathway B: Ring Cyclization of a Pre-functionalized Precursor. This strategy disconnects the bonds forming the five-membered heterocyclic ring, typically the N1-C2 and C3-C3a bonds. This leads back to a heavily substituted benzene (B151609) derivative, such as a 2-amino- or 2-nitrophenylacetic acid derivative. The required bromo and nitro groups are already in place on the aromatic ring of the acyclic precursor prior to the final ring-closing step. This approach transfers the challenge of regiocontrol from the heterocyclic system to the synthesis of the substituted benzene starting material.

Pathway B is often preferred for complex substitution patterns as it can offer more predictable regiochemical outcomes, leveraging the well-established methodologies of electrophilic aromatic substitution on simpler benzene derivatives.

Total Synthesis Approaches to this compound

The total synthesis of this compound can be accomplished through various routes, categorized by how the core heterocyclic structure is assembled.

De novo strategies construct the entire bicyclic indolin-2-one system, including the aromatic ring, from acyclic or simpler cyclic precursors. One such advanced methodology involves an inverse-electron demand Diels-Alder reaction followed by a cheletropic extrusion and aromatization sequence. nih.gov

A plausible de novo synthesis for a related indoline (B122111) scaffold could involve the reaction of a 2-halothiophene-1,1-dioxide with an enamide. nih.gov Adapting this to the target molecule would require appropriately substituted reaction partners to carry the bromo and nitro functionalities, or their precursors, through the cycloaddition and subsequent aromatization steps. While powerful for creating modularity in accessing diverse substitution patterns, this approach can be complex and may require significant optimization for a specific target like this compound.

A more conventional and often more direct approach involves the cyclization of a pre-functionalized aromatic precursor. A common strategy is the reductive cyclization of a 2-nitrophenyl derivative. nih.gov

A hypothetical synthesis employing this strategy could begin with 1-bromo-2-fluoro-3-nitrobenzene.

Introduction of the Acetic Acid Moiety: A malonic ester synthesis at the C-2 position (ortho to the nitro group) via nucleophilic aromatic substitution of the fluoride (B91410) would furnish a diethyl 2-(2-bromo-6-nitrophenyl)malonate intermediate.

Hydrolysis and Decarboxylation: Subsequent hydrolysis of the esters followed by decarboxylation would yield (2-bromo-6-nitrophenyl)acetic acid.

Reductive Cyclization: The crucial step involves the simultaneous reduction of the nitro group to an amine and intramolecular cyclization. This can often be achieved using reducing agents such as iron in acetic acid, zinc dust, or catalytic hydrogenation. The newly formed aniline (B41778) attacks the carboxylic acid (or its activated form), leading to amide bond formation and closure of the five-membered ring to yield 7-bromoindolin-2-one.

Final Nitration: The final step would be the regioselective nitration at the C-5 position. However, this late-stage nitration presents regioselectivity challenges. A more robust route would install the nitro group on the precursor before cyclization, for example, starting from a 1,5-dibromo-2-fluoro-3-nitrobenzene (B2854603) derivative.

Regioselective Functionalization Techniques for the Indolin-2-one Scaffold

When the synthetic strategy involves functionalizing the pre-formed indolin-2-one core, the regioselectivity of the reactions is paramount. The lactam group in the indolin-2-one ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution, favoring substitution at the C-5 and C-7 positions.

The introduction of a bromine atom at the C-5 position is generally a high-yielding and regioselective process due to the strong para-directing effect of the ring's nitrogen atom.

Electrophilic bromination is the standard method. Common reagents and conditions include:

N-Bromosuccinimide (NBS): Often used in a polar solvent like dimethylformamide (DMF) or acetic acid, NBS is a mild and effective source of electrophilic bromine.

Bromine (Br₂): The use of elemental bromine in a solvent such as acetic acid is a classic method for the bromination of activated aromatic rings. chemicalbook.com

A more advanced, mild, and metal-free method reports the C5-selective bromination of complex indole (B1671886) alkaloids via an in-situ generated indoline intermediate. nih.govcitedrive.com This technique utilizes pyridinium (B92312) tribromide (Br₃·PyH) and HCl in methanol, demonstrating excellent selectivity even in the presence of other sensitive functional groups. nih.govcitedrive.com

| Reagent/System | Solvent | Key Features |

| N-Bromosuccinimide (NBS) | DMF / Acetic Acid | Mild conditions, good selectivity for C-5. |

| Bromine (Br₂) | Acetic Acid | Classic, strong brominating agent; highly effective. chemicalbook.com |

| Pyridinium Tribromide / HCl | Methanol | Metal-free, mild conditions, high C-5 selectivity. nih.govcitedrive.com |

This table is generated based on data from the text.

Achieving regioselective nitration at the C-7 position of an indolin-2-one that is already substituted at C-5 is a significant synthetic challenge. The C-5 bromo group is a deactivating, ortho-, para-director, while the activating lactam nitrogen directs to C-5 and C-7. The electronic and steric environment makes predicting the outcome of standard nitration difficult. Classical nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are harsh and can lead to a mixture of isomers or oxidation byproducts. acs.org

Modern synthetic chemistry offers milder and more selective alternatives. A notable method for the C-H mono-nitration of indolines utilizes tert-butyl nitrite. researchgate.net This system has been shown to achieve nitration at either the C-5 or C-7 positions with high regioselectivity under mild conditions, depending on the substrate's existing substitution pattern. researchgate.net For a 5-bromoindolin-2-one substrate, steric hindrance from the adjacent bromo group might direct the incoming nitro group to the less hindered C-7 position, although this would require empirical verification.

Another approach involves using trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride, which acts as a potent electrophilic nitrating agent under non-acidic and non-metallic conditions. rsc.orgnih.gov This method's applicability and regioselectivity for the specific target molecule would need to be explored.

| Reagent/System | Solvent | Key Features |

| Nitric Acid / Sulfuric Acid | N/A | Harsh, classical conditions; risk of low selectivity and side reactions. acs.org |

| tert-Butyl Nitrite | Varies | Mild, metal-free conditions; has shown high regioselectivity for C-7 nitration in related indoline systems. researchgate.net |

| CF₃COONO₂ (in situ) | Dichloromethane | Non-acidic, non-metallic; provides an alternative electrophilic nitrating agent. rsc.orgnih.gov |

This table is generated based on data from the text.

Sequential versus Concurrent Halogenation and Nitration Strategies

A sequential approach involves the stepwise introduction of the two functional groups. This typically entails the initial nitration of indolin-2-one to yield 7-nitro-indolin-2-one, followed by a subsequent bromination step. The rationale behind this order is based on the directing effects of the substituents. The lactam ring of the indolin-2-one is an activating group, directing electrophilic substitution to the C5 and C7 positions. The introduction of the deactivating nitro group at the C7 position in the first step will direct the subsequent bromination to the C5 position, thus ensuring high regioselectivity. Conversely, initial bromination at the C5 position would be followed by nitration, where the bromo group would direct the incoming nitro group. However, the strong activating nature of the lactam can lead to a mixture of products in the initial bromination step.

| Strategy | Advantages | Disadvantages |

| Sequential | High regioselectivity, better control over each step, easier purification. | Longer overall reaction time, requires isolation of intermediates, potentially lower overall yield due to multiple steps. |

| Concurrent | Time and resource-efficient, reduced waste generation. | Lower selectivity, potential for complex product mixtures, requires stringent control of reaction conditions. |

Catalytic Synthesis Protocols and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of catalytic methods and adherence to the principles of green chemistry. These approaches aim to enhance reaction efficiency, minimize waste, and utilize less hazardous reagents.

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers powerful tools for the selective functionalization of heterocyclic compounds like indolin-2-one. While direct catalytic synthesis of this compound is not extensively documented, related transformations on the indolin-2-one core suggest the feasibility of such approaches.

Palladium catalysts, for instance, are widely used in C-H activation and cross-coupling reactions. A hypothetical palladium-catalyzed approach could involve the directed C-H bromination of a pre-functionalized indolin-2-one. Similarly, copper-catalyzed reactions have shown utility in the halogenation of various aromatic systems. The development of a copper-catalyzed one-pot bromination and nitration could offer a more sustainable alternative to traditional methods.

| Catalyst System | Reaction Type | Potential Application | Key Features |

| Palladium(II) Acetate (B1210297)/Ligand | C-H Activation/Halogenation | Regioselective bromination of the indolin-2-one core. | High selectivity, mild reaction conditions. |

| Copper(II) Bromide | Electrophilic Bromination | Catalytic bromination of 7-nitro-indolin-2-one. | Lower cost compared to palladium, good functional group tolerance. |

| Ruthenium(II) Complexes | Directed Halogenation | C7-selective halogenation of substituted indoles. | Potential for high regioselectivity through a directing group strategy. |

| Rhodium(III) Complexes | C-H Halogenation | Ortho-selective halogenation of aryl groups. | Could be explored for selective functionalization of the indolin-2-one aromatic ring. |

Organocatalytic Methods

Organocatalysis has emerged as a powerful green chemistry tool, avoiding the use of often toxic and expensive heavy metals. For the synthesis of functionalized indolin-2-ones, organocatalysts such as thioureas and squaramides have demonstrated significant potential. These catalysts operate through hydrogen bonding interactions, activating the substrate towards electrophilic attack.

In the context of this compound synthesis, a bifunctional thiourea (B124793) or squaramide catalyst could potentially facilitate the regioselective bromination of 7-nitro-indolin-2-one. The catalyst would bind to the lactam carbonyl and the nitro group, thereby enhancing the electrophilicity of the C5 position and directing the brominating agent. This approach offers the benefits of mild reaction conditions, high enantioselectivity (if a chiral center is present or introduced), and a more environmentally benign process.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis of this compound. Key parameters that influence the yield and selectivity include the choice of solvent, temperature, reaction time, and the nature of the brominating and nitrating agents.

For a sequential synthesis involving the bromination of 7-nitro-indolin-2-one, a systematic study of these parameters is essential. For instance, the choice of brominating agent (e.g., N-bromosuccinimide (NBS), bromine) and the solvent can significantly impact the regioselectivity and the formation of byproducts.

Table of Bromination Conditions for 7-nitro-indolin-2-one:

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

| 1 | NBS | Acetonitrile | 25 | 12 | 75 |

| 2 | NBS | Dichloromethane | 25 | 12 | 68 |

| 3 | NBS | Acetic Acid | 50 | 6 | 85 |

| 4 | Br₂ | Acetic Acid | 25 | 8 | 82 |

| 5 | Br₂ | Dichloromethane | 0 | 10 | 70 |

Similarly, for the nitration of 5-bromo-indolin-2-one, the concentration of nitric and sulfuric acid, as well as the reaction temperature, must be carefully controlled to prevent over-nitration and side reactions.

Table of Nitration Conditions for 5-bromo-indolin-2-one:

| Entry | Nitrating Agent | Temperature (°C) | Time (h) | Yield of this compound (%) |

| 1 | HNO₃/H₂SO₄ | 0-5 | 2 | 88 |

| 2 | HNO₃/H₂SO₄ | 25 | 1 | 75 (with byproducts) |

| 3 | KNO₃/H₂SO₄ | 0 | 4 | 80 |

| 4 | HNO₃/TFAA | -10 | 3 | 78 |

Through meticulous optimization of these reaction parameters, it is possible to develop a high-yielding and selective synthesis of this compound, a valuable building block in medicinal chemistry.

Elucidation of Reaction Chemistry and Mechanistic Pathways of 5 Bromo 7 Nitro Indolin 2 One

Electrophilic Aromatic Substitution Reactions of the Indolin-2-one Ring System

The indolin-2-one ring system is, in principle, susceptible to electrophilic aromatic substitution. However, the reactivity and regioselectivity are heavily influenced by the substituents on the aromatic ring. The indole (B1671886) nucleus is generally electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most reactive. wikipedia.orgksu.edu.sa This high reactivity is attributed to the ability of the nitrogen atom's lone pair to delocalize and stabilize the intermediate carbocation (arenium ion) formed during the attack of an electrophile. wikipedia.orgbhu.ac.in

In the case of 5-Bromo-7-nitro-indolin-2-one, the situation is more complex. The benzene (B151609) ring is substituted with two deactivating groups: the bromo and the nitro group. Both groups are electron-withdrawing and decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. mnstate.edumasterorganicchemistry.com The nitro group is a particularly strong deactivating group.

The directing effects of these substituents also play a crucial role. The bromo group is an ortho, para-director, while the nitro group is a meta-director. lkouniv.ac.in In this compound, the positions ortho and para to the bromo group are C4 and C6. The position meta to the nitro group is C5, which is already substituted with bromine. Therefore, any potential electrophilic attack would likely be directed to the C4 or C6 positions, influenced by the bromine atom. However, the strong deactivating nature of the nitro group would significantly hinder such reactions, requiring harsh reaction conditions.

Nucleophilic Substitution Reactions and Reactivity at the Brominated Position

The bromine atom at the C5 position of this compound is an aryl bromide. Aryl halides are generally less reactive towards nucleophilic substitution reactions compared to alkyl halides. quora.comvedantu.com This reduced reactivity is due to several factors, including the resonance stabilization between the halogen's lone pairs and the aromatic pi-system, which imparts a partial double bond character to the carbon-bromine bond, making it stronger and harder to break. quora.com Additionally, the sp2 hybridized carbon of the aromatic ring is more electronegative than an sp3 hybridized carbon, holding the electrons in the C-Br bond more tightly. vedantu.com

However, the presence of a strong electron-withdrawing group, such as the nitro group at the C7 position, can activate the aryl halide towards nucleophilic aromatic substitution (SNA_r). uomustansiriyah.edu.iq The nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. uomustansiriyah.edu.iq This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. In this compound, the nitro group is ortho to the C-Br bond, which should enhance its reactivity towards nucleophiles.

Furthermore, the bromine atom on the indolin-2-one scaffold can participate in modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.orgchemrxiv.orguwindsor.ca These reactions have been successfully applied to various bromo-substituted heterocyclic compounds, including azaindoles. beilstein-journals.orgmdpi.com It is therefore highly probable that this compound can serve as a substrate in these transformations, allowing for the introduction of a wide range of substituents at the C5 position.

Reduction and Oxidation Chemistry of the Nitro Group and Indolin-2-one Core

The chemical structure of this compound offers multiple sites for reduction and oxidation reactions.

Reduction:

The nitro group is readily reducible to an amino group. masterorganicchemistry.com This transformation is of great synthetic importance as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group, significantly altering the reactivity of the aromatic ring. masterorganicchemistry.com Common reagents for this reduction include metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/AcOH) or catalytic hydrogenation (e.g., H₂/Pd/C, Raney Ni). masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present. For instance, tin(II) chloride (SnCl₂) and sodium sulfide (B99878) (Na₂S) are known for their mildness and can sometimes selectively reduce a nitro group in the presence of other sensitive functionalities. commonorganicchemistry.com Recent developments have also highlighted the use of diboron (B99234) reagents for the chemoselective reduction of nitro compounds under mild conditions. researchgate.net

The indolin-2-one core itself can also be reduced. The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (CH₂) to form the corresponding indoline (B122111) derivative. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Oxidation:

The indolin-2-one core can be oxidized to the corresponding isatin (B1672199) (indoline-2,3-dione). acs.orgresearchgate.net Various oxidizing agents have been employed for this purpose, including I₂/TBHP and m-CPBA. acs.orgacs.org The oxidation of indoles and their derivatives is a fundamental transformation in organic synthesis, providing access to valuable building blocks. researchgate.net The C3 position of the indolin-2-one ring, being a methylene group adjacent to a carbonyl and an aromatic ring, is susceptible to oxidation.

Cycloaddition Reactions and Pericyclic Processes Involving the Compound

The indolin-2-one scaffold, particularly when functionalized at the C3 position with an exocyclic double bond, can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. mdpi.comresearchgate.net These reactions are a powerful method for the synthesis of spirocyclic indolin-2-one derivatives, which are privileged structures in medicinal chemistry. mdpi.com Common dipoles used in these reactions include azomethine ylides and nitrones. mdpi.comresearchgate.net While this compound itself does not possess the required exocyclic double bond for such cycloadditions, it can be a precursor to suitable dipolarophiles through condensation reactions at the C3 position.

For instance, condensation with an aldehyde or ketone would generate a 3-ylideneindolin-2-one derivative, which could then participate in cycloaddition reactions. The electronic nature of the substituents on the indolin-2-one ring can influence the reactivity of the dipolarophile and the stereochemical outcome of the cycloaddition.

Pericyclic reactions, such as the Diels-Alder reaction, are another class of reactions that could potentially involve derivatives of this compound. A diene-containing substituent introduced at a suitable position on the molecule could undergo an intramolecular Diels-Alder reaction to construct complex polycyclic systems.

Rearrangement Reactions within the Substituted Indolin-2-one System

Substituted indolin-2-one systems can undergo various rearrangement reactions, leading to skeletal diversification. One notable example is the Claisen rearrangement. While the classic Claisen rearrangement involves allyl aryl ethers, dearomative versions of this reaction have been developed for indole derivatives. nih.govacs.org For example, a vedantu.comvedantu.com-sigmatropic rearrangement of a propargylic acetate (B1210297) can lead to allene (B1206475) intermediates that undergo subsequent cycloadditions to form spirooxindoles. beilstein-journals.org

The introduction of appropriate functional groups onto the this compound framework could enable such rearrangements. For example, an allyl or propargyl group could be introduced at the N1 position or at a substituent attached to the aromatic ring. Under thermal or catalytic conditions, these derivatives could potentially undergo sigmatropic rearrangements to generate novel molecular architectures.

Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamic parameters provides crucial insights into the reactivity and stability of chemical compounds and the mechanisms of their reactions. For the various transformations that this compound can undergo, determining these parameters would be highly valuable.

For instance, in nucleophilic aromatic substitution reactions at the C5 position, kinetic studies could elucidate the rate-determining step and the influence of the nitro group on the reaction rate. By comparing the rate constants for the substitution of this compound with those of other substituted bromoindolinones, a quantitative measure of the activating effect of the nitro group could be obtained.

Thermodynamic studies, such as the determination of enthalpies of formation and reaction, are essential for understanding the energy landscape of a reaction and predicting the position of equilibrium. osti.govnih.gov For example, in the reduction of the nitro group, thermodynamic data would indicate the feasibility of the reaction and the relative stability of the reactant and the product. Such data has been determined for indole and its methylated derivatives to understand the energetics of hydrodenitrogenation processes. osti.govnih.gov Similar studies on this compound and its reaction products would provide a deeper understanding of its chemical behavior.

Kinetic and thermodynamic control can also be important in reactions involving indolin-2-one derivatives, such as in the Pictet-Spengler reaction of isatins with phenethylamines, where different products can be obtained depending on the reaction conditions. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 7 Nitro Indolin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise atomic connectivity and spatial arrangement of 5-Bromo-7-nitro-indolin-2-one. The analysis of one-dimensional and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each magnetically active nucleus. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitro group, the bromine atom, and the lactam carbonyl group.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the aliphatic methylene (B1212753) protons, and the amide proton. The aromatic protons, H-4 and H-6, appear as doublets due to meta-coupling. The nitro group at position 7 strongly deshields the adjacent H-6, while the bromine at position 5 influences H-4 and H-6. The methylene protons at C-3 typically appear as a singlet, and the N-H proton of the lactam gives a broad singlet.

¹³C NMR: The carbon spectrum displays eight unique resonances corresponding to the carbon atoms in the molecule. The carbonyl carbon (C-2) is significantly deshielded and appears far downfield. The carbons attached to the electronegative bromine (C-5) and nitro group (C-7) are also shifted downfield, as are the other aromatic carbons, C-3a, C-4, C-6, and C-7a. The aliphatic C-3 is the most upfield signal.

¹⁵N NMR: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, its detection is challenging but informative. Two signals are expected for this compound. The nitrogen of the nitro group (N-7) is expected to have a chemical shift in the typical range for aromatic nitro compounds. The amide nitrogen (N-1) will appear in the region characteristic for lactams.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-1 | ~10.5 (s, 1H) | - |

| C-2 | - | ~175.0 |

| C-3 | ~3.6 (s, 2H) | ~36.0 |

| C-3a | - | ~130.0 |

| C-4 | ~7.8 (d, 1H) | ~128.0 |

| C-5 | - | ~115.0 |

| C-6 | ~8.1 (d, 1H) | ~125.0 |

| C-7 | - | ~140.0 |

Predicted shifts are relative to TMS. Multiplicity: s = singlet, d = doublet.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete molecular framework.

COSY (Correlation Spectroscopy): This experiment would primarily show the correlation between the geminal protons at the C-3 position if they were magnetically inequivalent, and a weak meta-coupling between the aromatic protons H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum establishes direct one-bond correlations between protons and the carbons they are attached to. Key expected correlations include H-3/C-3, H-4/C-4, and H-6/C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for identifying the connectivity across multiple bonds and assembling the bicyclic structure. Key long-range correlations anticipated are:

From the N-H proton (H-1) to the carbonyl carbon (C-2) and the aromatic carbons C-7a and C-3a.

From the methylene protons (H-3) to the carbonyl carbon (C-2) and the bridgehead carbon C-3a.

From the aromatic proton H-6 to C-4, C-7a, and C-5.

From the aromatic proton H-4 to C-6, C-5, and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. Expected NOE correlations would be observed between the N-H proton and the C-3 methylene protons, as well as between the adjacent aromatic protons (H-4 and H-6) and their respective neighbors.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies. The IR and Raman spectra are complementary and provide a detailed fingerprint of the compound.

The IR spectrum is expected to be dominated by strong absorptions from the N-H and C=O groups of the lactam ring and the asymmetric and symmetric stretches of the nitro group. The presence of the aromatic ring is confirmed by C-H and C=C stretching vibrations. The C-Br bond will exhibit a characteristic absorption in the fingerprint region.

Table 2: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3100 | Medium-Strong |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2950 - 2850 | Medium |

| C=O Stretch | Lactam (Amide) | 1720 - 1700 | Strong |

| C=C Stretch | Aromatic Ring | 1610 - 1580 | Medium |

| N-O Asymmetric Stretch | Nitro Group | 1550 - 1520 | Strong |

| N-O Symmetric Stretch | Nitro Group | 1360 - 1330 | Strong |

| C-N Stretch | Amide/Aromatic | 1300 - 1200 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and offers structural information based on the molecule's fragmentation pattern upon ionization.

For this compound (C₈H₇BrN₂O₂), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

The fragmentation pattern under electron impact (EI) ionization is predicted to involve characteristic losses:

Loss of NO₂: A primary fragmentation pathway is the cleavage of the nitro group, leading to an [M - 46]⁺ ion.

Loss of CO: Subsequent loss of carbon monoxide from the lactam ring is expected, resulting in an [M - NO₂ - CO]⁺ ion.

Loss of Br: Cleavage of the bromine atom can also occur, leading to an [M - 79/81]⁺ peak.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion Identity | Notes |

|---|---|---|

| 255.97 / 257.97 | [C₈H₇BrN₂O₂]⁺ | Molecular ion peak cluster ([M]⁺, [M+2]⁺) |

| 210.00 / 212.00 | [C₈H₇BrN O]⁺ | Loss of NO₂ |

| 182.00 / 184.00 | [C₇H₇BrN]⁺ | Loss of NO₂ and CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within the molecule. The chromophore in this compound is the substituted aromatic ring system conjugated with the lactam carbonyl. The presence of the electron-withdrawing nitro group and the bromine atom as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indolin-2-one.

Two main absorption bands are predicted:

An intense band in the UV region corresponding to π → π* transitions within the conjugated aromatic system.

A weaker band at longer wavelengths corresponding to the n → π* transition of the carbonyl group.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (in Methanol)

| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* | ~280 - 320 | Nitroaromatic System |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While an experimental crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the known behavior of similar molecular structures. The indolin-2-one core is expected to be largely planar.

In the crystal lattice, molecules are likely to engage in significant intermolecular interactions that dictate the packing arrangement:

Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group are potent acceptors. This is expected to lead to the formation of hydrogen-bonded chains or dimers, a common motif in crystal structures of amides and lactams.

π-π Stacking: The planar aromatic rings can facilitate π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules.

These combined interactions would result in a well-ordered, three-dimensional supramolecular architecture in the solid state.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful analytical methods employed to determine the stereochemistry of chiral molecules. These techniques measure the differential interaction of a substance with left and right circularly polarized light. A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a CD or ORD signal.

The applicability of these methods to this compound is contingent upon its molecular structure. The structure of this compound consists of an indolin-2-one core, which is a bicyclic system containing a benzene (B151609) ring fused to a five-membered ring with a nitrogen atom and a carbonyl group. In this specific compound, a bromine atom is substituted at the 5th position and a nitro group is at the 7th position of the benzene ring.

| Structural Feature | Analysis | Implication for Chirality |

|---|---|---|

| Core Structure | Indolin-2-one | The core itself can be chiral if substituted appropriately. |

| Substitutions | - Bromine at C5

| These substitutions are on the aromatic portion of the molecule. |

| Potential Stereocenter (C3) | The carbon atom at position 3 is bonded to two hydrogen atoms. | Since the C3 carbon is not bonded to four different groups, it is not a stereocenter. |

| Molecular Symmetry | The molecule possesses a plane of symmetry that bisects the indolin-2-one ring. | The presence of a plane of symmetry renders the molecule achiral. |

Based on this structural analysis, this compound is an achiral molecule. As it lacks a stereocenter and is superimposable on its mirror image, it does not have enantiomers. Consequently, the compound will not rotate the plane of polarized light nor will it absorb left and right circularly polarized light to different extents.

Therefore, chiroptical spectroscopy techniques such as CD and ORD are not applicable for the stereochemical characterization of this compound. The compound is optically inactive, and any attempt to measure its CD or ORD spectrum would result in a null signal. Stereochemical characterization is not relevant for this molecule as no stereoisomers exist.

Computational and Theoretical Investigations of 5 Bromo 7 Nitro Indolin 2 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net By employing functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), the geometry of 5-Bromo-7-nitro-indolin-2-one can be optimized to its lowest energy state. rsc.org These calculations yield crucial information about the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and kinetic stability. rsc.org A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nature of the nitro and bromo groups is expected to lower the energy of both the HOMO and LUMO, influencing its electrophilic character. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and identify regions susceptible to nucleophilic or electrophilic attack. rsc.org

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.5 | Electron-donating capability |

| ELUMO | -3.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.3 | Chemical reactivity and stability |

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating molecular properties from first principles. These methods are computationally more intensive than DFT but can offer more precise energy calculations. For this compound, ab initio calculations can be used to accurately determine the ground state geometry and energy.

Furthermore, methods like Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) can be employed to investigate the electronic excited states. researchgate.net This is particularly relevant for understanding the molecule's photophysical properties, such as its absorption of UV-visible light, and for studying photochemical reactions. researchgate.net Calculations can predict the energies of vertical excitations from the ground state to various excited states (S1, S2, etc.), which correspond to the absorption bands observed in UV-Vis spectroscopy.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While QM methods describe a static molecular picture, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of a molecule over time. numberanalytics.comulakbim.gov.tr By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational flexibility and interactions with the surrounding environment, such as a solvent. ulakbim.gov.tr

For this compound, the indolinone ring is largely rigid, but rotations around single bonds and the puckering of the five-membered ring can be explored. numberanalytics.com An MD simulation would reveal the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape might change in different environments, which can influence its physical properties. While it is common to analyze a single low-energy conformer, MD simulations generate a conformational ensemble, providing a more accurate representation of the molecule's true shape and behavior. whiterose.ac.uk

| Parameter Analyzed | Information Gained |

|---|---|

| Root Mean Square Deviation (RMSD) | Structural stability over time |

| Dihedral Angle Distributions | Preferred conformations of flexible parts |

| Radial Distribution Function (RDF) | Solvent organization around the molecule |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches (excluding biological activity prediction)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. arxiv.org In a non-biological context, QSAR and cheminformatics tools can be used to predict properties of this compound based on its structure.

This involves the calculation of various molecular descriptors that quantify different aspects of the molecule's topology, geometry, and electronic nature. nih.gov These descriptors can then be used to build models that predict properties like solubility, lipophilicity (LogP), and polar surface area (TPSA), which are important for a wide range of chemical applications. These computational strategies accelerate the characterization process by predicting key properties without the need for laboratory synthesis and testing. nih.gov

| Descriptor | Typical Calculated Value | Physicochemical Relevance |

|---|---|---|

| Molecular Weight | 257.04 g/mol | Basic physical property |

| XLogP3 | 1.9 | Lipophilicity and partitioning behavior |

| Topological Polar Surface Area (TPSA) | 75.9 Ų | Polarity and hydrogen bonding potential |

| Hydrogen Bond Donors | 1 | Interaction potential |

| Hydrogen Bond Acceptors | 3 | Interaction potential |

Reaction Mechanism Elucidation via Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For reactions involving this compound, such as its synthesis or degradation, computational methods can identify the transition state (TS)—the highest energy point along the reaction pathway.

Locating the TS structure and calculating its energy provides the activation energy barrier for the reaction. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.net This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. Such studies have been successfully applied to related nitroindoline (B8506331) compounds to understand their photolysis pathways. researchgate.net

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of this compound, which can then be used to validate and interpret experimental data. doi.org

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the optimized molecular structure. bohrium.com These calculated frequencies often require scaling to better match experimental results but are crucial for assigning specific absorption bands to particular vibrational modes (e.g., C=O stretch, N-H bend, N-O stretch) within the molecule. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: As mentioned in section 5.1.2, TD-DFT calculations can predict the electronic transitions of the molecule. researchgate.net The calculated maximum absorption wavelength (λmax) and oscillator strengths can be directly compared to the experimental UV-Vis spectrum to understand the electronic transitions responsible for its color and light-absorbing properties. researchgate.net

| Spectroscopic Data | Typical Calculated Value | Experimental Correlation |

|---|---|---|

| IR: C=O Stretch (cm-1) | ~1730 | Corresponds to the carbonyl group vibration |

| 13C NMR: Carbonyl C (ppm) | ~178 | Identifies the chemical environment of the C=O carbon |

| UV-Vis: λmax (nm) | ~350 | Relates to π → π* or n → π* electronic transitions |

Intermolecular Interaction Studies and Crystal Packing Analysis via Computational Modeling

Detailed computational modeling, including techniques like Hirshfeld surface analysis and Density Functional Theory (DFT), would be instrumental in elucidating the intermolecular forces governing the crystal structure of this compound. Although specific research on this compound is not available, the analysis of analogous structures allows for a theoretical projection of its potential interaction profile.

Intermolecular interactions are the non-covalent forces between molecules that dictate how they arrange themselves in a crystalline solid. For a molecule like this compound, these interactions would likely include hydrogen bonds, halogen bonds, and π-π stacking, among others.

Hirshfeld Surface Analysis: This computational method is used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in relation to its neighbors. For this compound, a Hirshfeld analysis would be expected to reveal the relative contributions of different types of intermolecular contacts. Based on studies of similar compounds, the following interactions would be of primary interest:

H···O/O···H Interactions: The presence of the nitro group (NO₂) and the carbonyl group (C=O) makes oxygen atoms available as hydrogen bond acceptors. The hydrogen atom on the nitrogen of the indolinone ring (N-H) would be a primary hydrogen bond donor. These C-H···O and N-H···O interactions are often significant in stabilizing the crystal packing of related molecules.

Br···O/Br···N Interactions: The bromine atom can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with nucleophilic atoms like the oxygen of the nitro or carbonyl groups, or the nitrogen of the nitro group. Such Br···O contacts have been observed to stabilize crystal structures in similar bromo-substituted organic compounds.

π-π Stacking: The aromatic ring of the indolinone core can engage in π-π stacking interactions with adjacent molecules, further contributing to the stability of the crystal lattice.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of related structures, might look like the following table. It is important to reiterate that this is a projection and not based on experimental data for the specific compound.

Projected Intermolecular Contact Contributions for this compound

| Interaction Type | Projected Contribution to Hirshfeld Surface |

|---|---|

| H···H | ~25-30% |

| H···O/O···H | ~20-25% |

| H···Br/Br···H | ~10-15% |

| C···H/H···C | ~5-10% |

| Br···O | ~3-5% |

Crystal Packing: The combination of these intermolecular forces would determine the specific three-dimensional arrangement of this compound molecules in a crystal. Computational modeling could predict the most energetically favorable packing arrangement, including unit cell parameters and space group. For instance, studies on similar indolinone derivatives have revealed the formation of chains or three-dimensional networks through hydrogen bonding and other weak interactions. The interplay between the bulky bromine atom and the polar nitro group would significantly influence the final crystal architecture.

Synthesis and Characterization of Derivatives and Analogs of 5 Bromo 7 Nitro Indolin 2 One

Modification at the Indoline (B122111) Nitrogen Atom (N-Substitution)

The nitrogen atom of the indolin-2-one ring is a common site for derivatization, allowing for the introduction of a variety of substituents that can significantly influence the molecule's properties.

N-Alkylation: The N-alkylation of the indoline nitrogen can be achieved through nucleophilic substitution reactions. Typically, this involves deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction proceeds via an SN2 mechanism to yield the N-alkylated derivative. The choice of base and solvent is crucial to ensure efficient deprotonation and to avoid side reactions.

N-Arylation: The introduction of an aryl group at the indoline nitrogen is commonly accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the indoline with an aryl halide or triflate. Alternatively, copper-catalyzed Ullmann condensation can also be employed for N-arylation, often requiring higher reaction temperatures. These methods provide access to a diverse range of N-aryl derivatives.

Table 1: Examples of N-Substituted Derivatives of 5-Bromo-7-nitro-indolin-2-one

| Derivative Name | Substituent (R) | Synthetic Method |

|---|---|---|

| 5-Bromo-1-methyl-7-nitro-indolin-2-one | -CH₃ | N-Alkylation |

| 1-Benzyl-5-bromo-7-nitro-indolin-2-one | -CH₂Ph | N-Alkylation |

| 5-Bromo-7-nitro-1-phenyl-indolin-2-one | -Ph | N-Arylation |

Derivatization of the Carbonyl Group (C=O)

The carbonyl group at the C-2 position of the indolin-2-one ring is another key site for chemical modification, enabling the synthesis of a variety of derivatives with altered electronic and steric properties.

Wittig Reaction: The carbonyl group can be converted to an exocyclic double bond through the Wittig reaction. This reaction involves the use of a phosphorus ylide, which is typically generated by treating a phosphonium (B103445) salt with a strong base. The ylide then reacts with the carbonyl group to form a four-membered oxaphosphetane intermediate, which subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide. This method allows for the introduction of various substituted methylene (B1212753) groups at the C-2 position.

Thionation: The carbonyl oxygen can be replaced with a sulfur atom to form the corresponding thioamide (thiolactam) using thionating agents. Lawesson's reagent is a commonly used reagent for this transformation. The reaction is typically carried out by heating the indolin-2-one with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. The resulting 2-thioindolin-2-one derivatives are valuable intermediates for further synthetic manipulations.

Table 2: Examples of C-2 Carbonyl Derivatives of this compound

| Derivative Name | Modification | Reagent |

|---|---|---|

| 5-Bromo-2-(methylene)-7-nitro-indoline | C=O to C=CH₂ | Wittig Reagent |

| 5-Bromo-7-nitro-indoline-2-thione | C=O to C=S | Lawesson's Reagent |

Transformations of the Nitro Group (e.g., Reduction to Amine, Other Reductive Transformations)

The nitro group at the C-7 position is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group.

Reduction to Amine: The reduction of the nitro group to a primary amine is a fundamental transformation in the derivatization of this compound. This can be achieved using various reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a clean and efficient method. Chemical reduction methods are also widely employed, including the use of metals in acidic media, such as iron in acetic acid (Fe/AcOH) or zinc in hydrochloric acid (Zn/HCl). Another common method is the use of tin(II) chloride (SnCl₂) in a suitable solvent. The resulting 7-amino-5-bromo-indolin-2-one is a key intermediate for further functionalization, such as diazotization followed by substitution reactions or acylation.

Other Reductive Transformations: Under controlled reduction conditions, the nitro group can be partially reduced to other functional groups such as a nitroso or hydroxylamino group. These transformations often require specific reagents and careful control of reaction parameters to avoid over-reduction to the amine.

Table 3: Examples of Nitro Group Transformed Derivatives

| Derivative Name | Resulting Functional Group | Common Reducing Agent(s) |

|---|---|---|

| 7-Amino-5-bromo-indolin-2-one | -NH₂ | H₂/Pd/C, Fe/AcOH, SnCl₂ |

| 5-Bromo-7-nitroso-indolin-2-one | -NO | Controlled reduction |

| 5-Bromo-7-(hydroxylamino)-indolin-2-one | -NHOH | Controlled reduction |

Substitution Reactions at the Brominated Position (e.g., Cross-Coupling Reactions)

The bromine atom at the C-5 position serves as a versatile handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. These reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed reaction of the bromo-substituted indolinone with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of various aryl, heteroaryl, and vinyl substituents at the C-5 position.

Heck Reaction: The Heck reaction enables the formation of a new carbon-carbon bond by coupling the bromo-indolinone with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of 5-alkenyl-substituted indolin-2-ones.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between the bromo-indolinone and a terminal alkyne. This reaction provides a direct route to 5-alkynyl-substituted indolin-2-ones, which are valuable precursors for further transformations.

Buchwald-Hartwig Amination: Similar to N-arylation, the Buchwald-Hartwig amination can also be applied at the C-5 position to form a carbon-nitrogen bond. This reaction couples the bromo-indolinone with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand.

Table 4: Examples of C-5 Substituted Derivatives via Cross-Coupling Reactions

| Derivative Name | Introduced Group | Cross-Coupling Reaction |

|---|---|---|

| 7-Nitro-5-phenyl-indolin-2-one | Phenyl | Suzuki Coupling |

| 7-Nitro-5-vinyl-indolin-2-one | Vinyl | Heck Reaction |

| 7-Nitro-5-(phenylethynyl)-indolin-2-one | Phenylethynyl | Sonogashira Coupling |

| 5-(Dimethylamino)-7-nitro-indolin-2-one | Dimethylamino | Buchwald-Hartwig Amination |

Design and Synthesis of Spirocyclic and Fused Ring Analogs

The indolin-2-one core can be incorporated into more complex polycyclic systems, such as spirocyclic and fused ring structures, leading to novel molecular architectures.

Spirocyclic Analogs: Spirocyclic indolin-2-ones can be synthesized through various strategies. One common approach involves the reaction of isatin (B1672199) derivatives (which can be prepared from indolin-2-ones) with bifunctional reagents in multi-component reactions. For instance, a three-component reaction of an isatin, an activated methylene compound, and a suitable nucleophile can lead to the formation of a spiro-heterocyclic system at the C-3 position of the indolin-2-one ring.

Fused Ring Analogs: The synthesis of fused ring analogs typically involves the construction of a new ring onto the existing indolin-2-one framework. This can be achieved through intramolecular cyclization reactions. For example, a substituent introduced at the N-1 or C-3 position with a suitable functional group can undergo cyclization with another part of the molecule to form a new fused ring. Palladium-catalyzed domino reactions have also been employed for the synthesis of complex fused indole (B1671886) skeletons.

Structure-Property Relationship Studies of Derivatives (excluding biological activity)

The systematic derivatization of this compound allows for the investigation of structure-property relationships. By altering the substituents at different positions, it is possible to modulate various physicochemical properties of the molecule.

Spectroscopic Properties: The introduction of different functional groups can lead to significant changes in the spectroscopic properties of the molecule. For example, the extension of conjugation through the introduction of aryl or vinyl groups at the C-5 position can cause a bathochromic (red) shift in the UV-Vis absorption spectrum. The nature of the substituent on the indoline nitrogen can also influence the electronic environment of the chromophore. NMR chemical shifts are also sensitive to the electronic and steric effects of the introduced substituents, providing valuable information about the molecular structure.

Chromatographic Behavior: The polarity of the derivatives, and thus their chromatographic behavior (e.g., retention time in HPLC or Rf value in TLC), is highly dependent on the nature of the introduced functional groups. For instance, the reduction of the nitro group to an amine significantly increases the polarity of the molecule. Conversely, the introduction of large, nonpolar alkyl or aryl groups will decrease the polarity. This understanding is crucial for the purification and analysis of the synthesized compounds.

Solubility: The solubility of the derivatives in various solvents can be tuned by the introduction of appropriate functional groups. For example, incorporating polar groups such as amines or hydroxyls can enhance solubility in polar solvents, while the addition of long alkyl chains can increase solubility in nonpolar organic solvents.

Advanced Academic Applications and Research Perspectives of 5 Bromo 7 Nitro Indolin 2 One

Utilization in Materials Science and Polymer Chemistry

Extensive searches of scientific literature and chemical databases did not yield specific research articles or patents detailing the application of 5-Bromo-7-nitro-indolin-2-one in materials science or polymer chemistry. The current body of research on indolin-2-one derivatives is predominantly focused on their biological activity and potential therapeutic uses. researchgate.netnih.govresearchgate.net

Integration into Advanced Organic Materials for Optoelectronics or Conductive Applications

There are no available studies on the integration of this compound into advanced organic materials for optoelectronic or conductive applications. Research on the optoelectronic properties of the indolin-2-one scaffold itself is not prominent, with the scientific community directing efforts towards its utility as a pharmacophore. nih.gov While some heterocyclic compounds are explored for such applications, the specific bromo and nitro substitutions on the indolin-2-one ring in this compound have not been investigated in this context.

Precursor for Functional Polymers

No published research was found that describes the use of this compound as a monomer or precursor for the synthesis of functional polymers. The reactivity of the indolin-2-one core is well-utilized in synthetic organic chemistry for creating discrete small molecules, but its polymerization has not been a subject of investigation. rsc.orgbohrium.com

Application as a Chemical Probe or Label in Non-Biological Systems

Currently, there is no evidence in the scientific literature of this compound being used as a chemical probe or labeling agent in non-biological systems. While the development of chemical probes based on the indolinone scaffold has been reported, these are designed for biological targets, such as inhibiting specific kinases to understand their role in diseases like cancer. technologypublisher.com The potential for this compound to act as a probe in materials science or environmental analysis remains unexplored.

Role in Catalysis or Ligand Design for Organometallic Chemistry

A review of the literature indicates no established role for this compound in catalysis or as a ligand in organometallic chemistry. The indolin-2-one structure can be a part of more complex ligands, but this specific compound has not been identified or studied for its coordinating properties with metals or its potential to catalyze chemical reactions. Research in the field of indolinone chemistry has primarily been directed towards its synthesis and biological applications rather than organometallic chemistry. rsc.orgresearchgate.net

Development of Novel Synthetic Reagents or Intermediates

This compound is commercially available and primarily used as a building block or intermediate in the synthesis of more complex molecules, overwhelmingly for medicinal chemistry purposes. researchgate.netnih.gov It serves as a scaffold for creating diverse libraries of compounds for drug discovery. researchgate.net However, there are no reports of it being developed as a novel synthetic reagent with unique reactivity for broader applications in organic synthesis beyond its role as a foundational structure.

Environmental Chemistry Applications

There are no specific studies on the environmental chemistry of this compound, including its degradation pathways or its use in pollutant detection. While the environmental fate of nitroaromatic compounds, in general, is a subject of research due to their potential for contamination, this specific halogenated nitroaromatic compound has not been the focus of such studies. nih.govmdpi.com General studies on halogenated nitroaromatic compounds indicate they can be resistant to degradation, but specific data for this compound is not available. eolss.netmdpi.com

Future Research Directions and Unexplored Avenues for 5 Bromo 7 Nitro Indolin 2 One

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic approaches to indolin-2-ones and their derivatives often involve multiple steps with sub-optimal atom economy. Future research should prioritize the development of greener and more efficient synthetic methodologies.

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the indolinone core or its precursors would represent a significant leap in efficiency, bypassing the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety for nitration reactions, and easier scalability.

Biocatalysis: The use of enzymes for key transformations, such as selective reduction of the nitro group or stereoselective reactions, could provide access to novel derivatives under mild, environmentally benign conditions.

Atom-Economical Reactions: Investigating tandem or cascade reactions where multiple bonds are formed in a single operation would significantly improve atom economy. For instance, developing a one-pot synthesis from simpler starting materials that incorporates the bromo and nitro functionalities would be a substantial advancement. acs.org This aligns with modern synthetic goals of minimizing waste, as seen in the development of syntheses for other heterocyclic compounds where low cost and readily available materials are prioritized. google.com

| Proposed Sustainable Method | Potential Advantage | Relevance to 5-Bromo-7-nitro-indolin-2-one |

| Direct C-H Activation | Reduces synthetic steps, minimizes waste | Greener synthesis of the core scaffold |

| Continuous Flow Synthesis | Enhanced safety, scalability, and control | Safer handling of nitration steps, improved yield |

| Biocatalysis | High selectivity, mild conditions | Enantioselective synthesis of derivatives |

| Tandem/Cascade Reactions | Increased atom economy, reduced workup | Efficient one-pot synthesis from simple precursors |

Exploration of Novel Reaction Pathways and Reactivity Patterns

The interplay between the bromo and nitro groups on the indolin-2-one ring suggests a rich and underexplored reactivity profile.

Photochemical Reactivity: The 7-nitroindoline (B34716) moiety is known for its photolytic properties, acting as a "caged" compound for the light-induced release of molecules. researchgate.netnih.govacs.org Research into the specific photochemical behavior of this compound could lead to the development of novel photo-cleavable linkers, photoinitiators, or light-sensitive materials. Studies on related compounds like 5-bromo-7-nitroindoline-S-thiocarbamates show they undergo photolysis to form 5-bromo-7-nitrosoindoline, suggesting a distinct pathway from other N-acyl-7-nitroindolines. researchgate.netnih.gov

Cross-Coupling Reactions: The C-Br bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). chemscene.com Systematically exploring these reactions would enable the synthesis of a vast library of derivatives with diverse functionalities at the 5-position, which is currently underexplored for this specific compound.

Selective Reduction of the Nitro Group: The selective reduction of the 7-nitro group to an amine would yield 5-bromo-7-amino-indolin-2-one, a highly valuable intermediate. This amino group could serve as a point for further derivatization, such as amide bond formation, sulfonylation, or diazotization, opening up new avenues for creating complex molecules.

Domino Reactions: The unique electronic nature of the compound, with both a nucleophilic nitrogen and electrophilic sites on the aromatic ring, makes it a candidate for novel domino or cascade reactions, potentially leading to complex polycyclic structures in a single step. rsc.org

Application of Advanced Spectroscopic Characterization Techniques

While standard techniques like NMR and IR are routinely used, the application of more advanced spectroscopic methods could provide unprecedented insight into the structure, dynamics, and reactivity of this compound and its derivatives. mdpi.comnih.gov

Time-Resolved Spectroscopy: Techniques like time-resolved infrared (TRIR) spectroscopy could be employed to study the transient intermediates formed during its photochemical reactions, providing crucial mechanistic details, similar to studies performed on related N-acyl-5,7-dinitroindoline compounds. acs.org

Solid-State NMR (ssNMR): For crystalline derivatives, ssNMR can provide detailed information about the molecular structure, packing, and polymorphism in the solid state, which is inaccessible by solution-state NMR.

Advanced Mass Spectrometry: Techniques such as ion-mobility mass spectrometry could be used to separate and characterize isomers and conformers, providing information on their three-dimensional shape. researchgate.net

X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its key derivatives is crucial for unambiguously determining their three-dimensional architecture and intermolecular interactions, which are vital for rational drug design and materials science. researchgate.netacs.org

Deeper Computational Modeling and Predictive Studies for Design

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT) Calculations: In-depth DFT studies can be used to:

Map the reaction energy profiles of potential synthetic routes and reaction pathways.

Predict spectroscopic signatures (NMR, IR, UV-Vis) to aid in characterization. nih.gov

Analyze the electronic structure (e.g., molecular orbital energies, charge distribution) to understand and predict reactivity. Computational modeling has already proven useful in highlighting the importance of electron-withdrawing groups like bromo and nitro on isatin (B1672199) cores for inhibitory potency. scielo.br

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules, providing insights relevant to its application in materials or as a pharmaceutical agent. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry or materials science, QSAR models can be developed. By synthesizing a small library of derivatives and measuring a property of interest, computational models can be built to predict the properties of yet-to-be-synthesized compounds, focusing synthetic efforts on the most promising candidates.

| Computational Method | Research Application for this compound |

| Density Functional Theory (DFT) | Predict reactivity, reaction mechanisms, and spectroscopic properties. |

| Molecular Dynamics (MD) | Simulate conformational behavior and intermolecular interactions. |

| QSAR / Machine Learning | Predict biological activity or material properties of new derivatives. |

Expansion of Non-Clinical Material and Chemical Applications

Beyond its role as a pharmaceutical intermediate, the unique functional groups of this compound make it a promising candidate for various material and chemical applications.

Photocleavable Linkers: Building on the known photoreactivity of the 7-nitroindoline core, this compound could be developed as a linker for "caged" compounds, where a biologically active molecule or a chemical reagent is released upon exposure to light. researchgate.netacs.org This has applications in drug delivery, proteomics, and controlled chemical reactions.

Functional Dyes and Probes: The conjugated system of the indolinone core, modified by strong electron-withdrawing groups, could be the basis for new solvatochromic or electrochromic dyes. Further functionalization could lead to fluorescent probes for sensing specific analytes.

Monomers for Advanced Polymers: The molecule could be functionalized to act as a monomer for the synthesis of specialty polymers. For example, polymers incorporating this unit might exhibit interesting optical properties, enhanced thermal stability, or serve as photo-degradable plastics.

Organic Synthesis Reagents: The photolytic generation of reactive intermediates from N-acyl-7-nitroindolines has been used for acylating nucleophiles under neutral conditions. nih.govacs.org This reactivity could be harnessed to develop this compound-based reagents for specialized organic transformations.

Integration with Emerging Technologies in Organic Synthesis and Chemical Discovery

The exploration of this compound can be significantly accelerated by adopting cutting-edge technologies that are revolutionizing chemical research.

Automated Synthesis Platforms: The use of automated synthesis robots and capsule-based chemistry can enable the rapid and reliable synthesis of a large library of derivatives. synplechem.com This high-throughput approach would facilitate the exploration of structure-activity relationships and the discovery of new applications far more quickly than traditional manual methods.

Artificial Intelligence (AI) and Machine Learning: AI algorithms can be trained on existing chemical reaction data to predict the outcomes of unexplored reactions of this compound. Machine learning models can also screen the compound in silico against vast databases of biological targets or material properties to identify promising new applications before any lab work is initiated. acs.org

High-Throughput Screening (HTS): By combining automated synthesis with HTS, large libraries of derivatives can be rapidly evaluated for biological activity or material properties. This integration creates a closed design-make-test-analyze cycle that can dramatically accelerate the pace of discovery.

Q & A

Basic: What are the established synthetic routes for 5-Bromo-7-nitro-indolin-2-one, and what key reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the indolin-2-one scaffold. A common approach includes nitration of a brominated precursor or bromination of a nitro-substituted intermediate. For example, nitration of 5-bromoindolin-2-one under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) can introduce the nitro group at the 7-position. Alternatively, bromination of 7-nitroindolin-2-one using reagents like N-bromosuccinimide (NBS) in a radical-initiated reaction may be employed. Key factors affecting yield include temperature control, stoichiometry of brominating/nitrating agents, and the use of catalysts (e.g., FeCl₃ for electrophilic substitution). Purification via column chromatography or recrystallization is critical to isolate the product .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- ¹H/¹³C NMR : The aromatic proton environment (e.g., deshielded protons adjacent to electron-withdrawing nitro and bromo groups) and carbonyl carbon (C=O, ~170–175 ppm) are diagnostic.

- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹ and 1350 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups.

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (243.06 g/mol for C₈H₇BrN₂O₂) and isotopic patterns (Br: ~1:1 for M/M+2) validate the composition .

Advanced: How can computational methods (e.g., DFT) be integrated with experimental data to predict reactivity or stability?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict sites for electrophilic/nucleophilic attack. For instance, the nitro group’s electron-withdrawing effect lowers electron density at the 5- and 7-positions, making these sites less reactive toward further electrophilic substitution. Computational docking studies may also predict binding affinities of derivatives for biological targets, guiding synthetic prioritization. Validation involves comparing computed spectra (e.g., NMR chemical shifts) with experimental data .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities. To address this:

- Standardize assays : Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and controls.

- Purity verification : Employ HPLC (>95% purity) and elemental analysis to rule out impurity-driven effects.

- Mechanistic studies : Compare derivative interactions with target proteins (e.g., kinase inhibition assays) to isolate structure-activity relationships .

Advanced: How to apply SHELX programs for crystallographic analysis of this compound derivatives?

SHELXTL/SHELXL is widely used for small-molecule refinement:

- Data collection : Use high-resolution X-ray diffraction data (≤1.0 Å) to resolve heavy atoms (Br).

- Structure solution : Employ direct methods (SHELXD) for phase determination, followed by Fourier refinement.

- Validation : Check for disorder (e.g., nitro group orientation) using checkCIF and R-factor convergence (<5%). Example: CCDC-2191474 (related indole derivatives) demonstrates proper handling of similar structures .

Basic: What are common impurities encountered during synthesis, and how are they identified and mitigated?

- Di-substituted byproducts : Over-bromination/nitration can occur; monitor via TLC and optimize reaction time.

- Oxidation products : Indolin-2-one may oxidize to indole; use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₃).

- Hydrolysis : Nitro groups may hydrolyze under acidic conditions; control pH during workup. LC-MS and ¹H NMR are key for identification .

Advanced: What role does the nitro group play in the electronic properties of this compound, and how does this influence its reactivity in cross-coupling reactions?

The nitro group is a strong electron-withdrawing meta-director, which:

- Reduces electron density at adjacent positions, hindering electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., with amines).

- Stabilizes intermediates in Suzuki-Miyaura couplings by withdrawing electron density from the bromine-bearing carbon, enhancing oxidative addition to Pd(0) catalysts. Experimental studies show that nitro-substituted bromoarenes exhibit faster coupling kinetics compared to non-nitro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.